N,N-dimethyl-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]benzene-1-sulfonamide
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Description
N,N-dimethyl-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.15691181 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,8-naphthyridines, a core structure in this compound, have been associated with diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
It’s worth noting that compounds with a 1,8-naphthyridine core have been found to exhibit inhibitory effects on the growth of hepg2 liver cancer cells . This suggests that the compound might interact with its targets to inhibit cell growth.
Biochemical Pathways
Given the inhibitory effects on hepg2 liver cancer cells, it’s plausible that the compound may affect pathways related to cell proliferation .
Result of Action
Based on the inhibitory effects on hepg2 liver cancer cells, it can be inferred that the compound may induce cell death or inhibit cell proliferation .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-25(2)30(28,29)19-8-5-18(6-9-19)22(27)26-14-11-16(12-15-26)20-10-7-17-4-3-13-23-21(17)24-20/h3-10,13,16H,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAHWAMYEJVKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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